molecular formula C5H10ClNO3 B2558360 4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride CAS No. 2375269-22-8

4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride

Cat. No.: B2558360
CAS No.: 2375269-22-8
M. Wt: 167.59
InChI Key: DHVPYVHAHVKNHZ-UHFFFAOYSA-N
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Description

4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride is a chemical compound that belongs to the class of dioxolane derivatives. This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a methylaminomethyl group attached to the ring. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride typically involves the reaction of 1,3-dioxolane with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:

    Formation of the Intermediate: 1,3-dioxolane reacts with formaldehyde in the presence of an acid catalyst to form a hydroxymethyl derivative.

    Aminomethylation: The hydroxymethyl derivative is then reacted with methylamine to form the methylaminomethyl derivative.

    Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methylaminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives of the dioxolane ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylamino)methyl-2-oxazolidinone: Similar structure but with an oxazolidinone ring instead of a dioxolane ring.

    4-(Methylaminomethyl)-1,3-dioxane-2-one: Similar structure but with a dioxane ring instead of a dioxolane ring.

Uniqueness

4-(Methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride is unique due to its specific ring structure and the presence of the methylaminomethyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(methylaminomethyl)-1,3-dioxolan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c1-6-2-4-3-8-5(7)9-4;/h4,6H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVPYVHAHVKNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1COC(=O)O1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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